Tris(4-formylphenyl)amine
Overview
Description
Mechanism of Action
Target of Action
Tris(4-formylphenyl)amine primarily targets Lewis acids . As a Lewis base, it has the ability to donate electrons to a Lewis acid .
Mode of Action
This compound interacts with its targets by donating electrons to Lewis acids, enabling it to act as a catalyst for the synthesis of a wide range of organic compounds . Furthermore, it exhibits nucleophilic behavior, allowing it to attack electrophilic centers, such as carbonyl groups .
Biochemical Pathways
It is known to be used in the preparation of triangular ligands for self-assembly into m4l4 tetrahedra , which suggests it may play a role in the formation of complex organic structures.
Pharmacokinetics
It is soluble in chloroform , which may influence its absorption and distribution in an organism.
Result of Action
The result of this compound’s action is the synthesis of a wide range of organic compounds . It contributes to the synthesis of organic semiconductors and plays a part in the production of photographic films .
Action Environment
It is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tris(4-formylphenyl)amine typically involves a two-flask synthesis from triphenylamine. This method is preferred over the direct one-flask threefold Vilsmeier-Haack formylation due to its higher yields and shorter overall time . The reaction involves the following steps:
First Flask: Triphenylamine is reacted with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form a bis-iminium intermediate.
Second Flask: The bis-iminium intermediate undergoes hydrolysis to form a less deactivated dialdehyde, which then allows the third formylation to occur[][4].
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(4-formylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3) or primary amines under mild conditions.
Major Products:
Oxidation: Tris(4-carboxyphenyl)amine.
Reduction: Tris(4-hydroxyphenyl)amine.
Substitution: Tris(4-imino-phenyl)amine derivatives.
Scientific Research Applications
Tris(4-formylphenyl)amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tris(4-bromophenyl)amine: Similar structure but with bromine atoms instead of formyl groups.
Tris(4-nitrophenyl)amine: Contains nitro groups, making it more electron-withdrawing and reactive.
Tris(4-carbazoyl-9-ylphenyl)amine: Used in organic electronics due to its unique electronic properties.
Uniqueness: Tris(4-formylphenyl)amine is unique due to its three formyl groups, which provide multiple reactive sites for further chemical modifications. This makes it highly versatile and valuable in various fields of research and industry .
Properties
IUPAC Name |
4-(4-formyl-N-(4-formylphenyl)anilino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXHQRNDWBRUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282943 | |
Record name | Tris(4-formylphenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119001-43-3 | |
Record name | Tris(4-formylphenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(4-formylphenyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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